An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, 2-phenylindoles have emerged as a particularly privileged class of compounds, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide focuses on a specific, promising derivative: 2-(4-fluorophenyl)-5-methyl-1H-indole. The strategic incorporation of a fluorine atom on the phenyl ring and a methyl group on the indole core is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation in drug discovery programs.
This document provides a comprehensive overview of the chemical structure, key physicochemical properties, and potential synthetic routes for 2-(4-fluorophenyl)-5-methyl-1H-indole. Furthermore, it delves into the prospective biological activities and therapeutic applications of this compound class, drawing insights from related structures and highlighting its potential as a lead molecule for the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenyl)-5-methyl-1H-indole is characterized by a central indole ring system, with a 4-fluorophenyl group attached at the 2-position and a methyl group at the 5-position.
Systematic Name: 2-(4-fluorophenyl)-5-methyl-1H-indole
Molecular Formula: C₁₅H₁₂FN
Molecular Weight: 225.26 g/mol
The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group at the 5-position can also impact its pharmacological profile.
A summary of the predicted and, where available, experimentally determined physicochemical properties are presented in the table below. It is important to note that specific experimental data for this exact compound is limited in publicly accessible literature; therefore, some properties are extrapolated from closely related analogs, such as 2-(4-fluorophenyl)-3-methyl-1H-indole.
| Property | Value | Source |
| Melting Point | Not available (For comparison, 2-(4-fluorophenyl)-3-methyl-1H-indole: 140-141 °C) | [1] |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, and sparingly soluble in water. | General knowledge of indole derivatives |
| LogP (predicted) | ~4.5 | Prediction based on structure |
Spectroscopic Data (Predicted/Comparative):
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole and the fluorophenyl rings, a singlet for the methyl group, and a broad singlet for the indole N-H proton. The fluorine atom will cause characteristic splitting of the adjacent aromatic protons on the phenyl ring.
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¹³C NMR: The spectrum will display signals for all 15 carbon atoms. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.
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IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretching, C=C stretching of the aromatic rings, and a C-F stretching vibration. For comparison, the IR spectrum of 2-(4-fluorophenyl)-3-methyl-1H-indole shows a strong N-H stretch at 3423 cm⁻¹.[1]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 225.
Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole
Several synthetic strategies can be employed for the synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole. The most common and versatile methods for constructing the 2-arylindole scaffold are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]
Proposed Synthetic Route:
The synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole via the Fischer indole synthesis would involve the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with 4-fluoroacetophenone.
